molecular formula C10H7N3S B153563 Thiazolo[4,5-h]isoquinolin-2-amine CAS No. 35317-80-7

Thiazolo[4,5-h]isoquinolin-2-amine

Cat. No.: B153563
CAS No.: 35317-80-7
M. Wt: 201.25 g/mol
InChI Key: UCFPYNYOEBBXAF-UHFFFAOYSA-N
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Description

Thiazolo[4,5-h]isoquinolin-2-amine is a heterocyclic compound with the molecular formula C10H7N3S. It features a fused ring system comprising a thiazole ring and an isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-h]isoquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo[5,4-c]isoquinolines . Another approach includes the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-h]isoquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiazolo[4,5-h]isoquinolin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Biological Activity

Thiazolo[4,5-h]isoquinolin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a fused thiazole and isoquinoline structure, characterized by the presence of nitrogen and sulfur atoms in its rings. The molecular formula is C9H7N3SC_9H_7N_3S, with a molecular weight of approximately 199.25 g/mol. This unique structure contributes to its pharmacological properties and interaction capabilities with various biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Kinase Inhibition : The compound has been identified as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1 (DYRK1), which plays a crucial role in cellular processes and is implicated in diseases such as cancer and neurodegenerative disorders.
  • Acetylcholinesterase Inhibition : this compound has demonstrated potential as an acetylcholinesterase inhibitor. This property suggests its applicability in treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission through the inhibition of acetylcholine breakdown.
  • Antimicrobial Activity : The compound shows promise in antimicrobial applications, with studies indicating effective inhibition against various bacterial strains, potentially making it a candidate for developing new antibiotics .

Comparative Analysis with Related Compounds

This compound can be compared to several related compounds based on their structural features and biological activities:

Compound NameStructure TypeBiological Activity
Thiazolo[4,5-c]isoquinolin-2-amineIsoquinoline fused with thiazoleAcetylcholinesterase inhibition
Thiazolo[3,2-a]isoquinolineIsoquinolineVarious pharmacological activities
Benzothiazole derivativesThiazoleAntimicrobial and anticancer properties
Thiazolidinone derivativesThiazolidinoneAntidiabetic and anti-inflammatory effects

The distinct combination of thiazole and isoquinoline rings in this compound imparts unique biological properties that differentiate it from its analogs.

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibitory effects of this compound on DYRK1 revealed that modifications to the compound could enhance binding affinity and selectivity towards this kinase. This finding underscores the potential for developing targeted therapies for cancer and neurodegenerative diseases based on this scaffold.
  • Molecular Docking Studies : Molecular docking analyses have shown that this compound can effectively bind to the active site of acetylcholinesterase. These studies suggest that structural modifications could further improve its efficacy as an inhibitor, paving the way for new treatments for Alzheimer's disease.
  • Antimicrobial Efficacy : Research evaluating the antimicrobial activity of various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against pathogenic bacteria, indicating potential applications in treating bacterial infections .

Properties

IUPAC Name

[1,3]thiazolo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFPYNYOEBBXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562698
Record name [1,3]Thiazolo[4,5-h]isoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-80-7
Record name [1,3]Thiazolo[4,5-h]isoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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